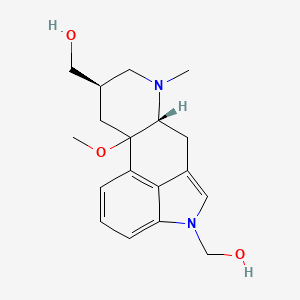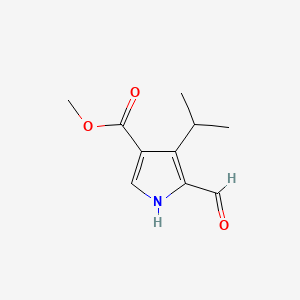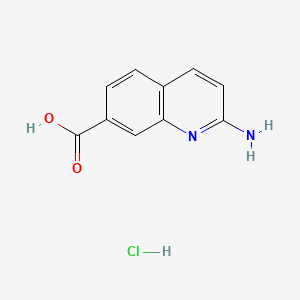
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. This compound is characterized by its unique structure, which includes a methoxy group at the 10th position and a methylergoline backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:
Alkylation: Introduction of the methoxy group at the 10th position.
Reduction: Conversion of ketones or aldehydes to alcohols.
Cyclization: Formation of the ergoline ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its effects on neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and as a research chemical.
Mécanisme D'action
The mechanism of action of (8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
(8-beta)-10-Methoxy-6-methylergoline-1,8-dimethanol is unique due to its specific substitution pattern and the presence of both methoxy and dimethanol groups. This unique structure may confer distinct pharmacological properties compared to other ergoline derivatives.
Propriétés
Numéro CAS |
105115-80-8 |
|---|---|
Formule moléculaire |
C18H24N2O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
[(6aR,9R)-4-(hydroxymethyl)-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C18H24N2O3/c1-19-8-12(10-21)7-18(23-2)14-4-3-5-15-17(14)13(6-16(18)19)9-20(15)11-22/h3-5,9,12,16,21-22H,6-8,10-11H2,1-2H3/t12-,16-,18?/m1/s1 |
Clé InChI |
HRGNTZRYCNRYJR-FOKFDTGNSA-N |
SMILES isomérique |
CN1C[C@@H](CC2([C@H]1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |
SMILES canonique |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)CO)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)


![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)







